2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide
Description
Chemical Structure: The compound 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide (CAS: 874455-54-6) features a central acetamide backbone. The nitrogen at position 1 of the acetamide is substituted with a 1,3-thiazol-2-yl group, while the nitrogen at position 2 is linked to a 2-fluorophenyl group via a formamido (CONH) moiety . Its molecular formula is C₁₂H₁₀FN₃O₂S (molecular weight: 279.29 g/mol).
Significance: The 1,3-thiazole moiety and fluorinated aromatic systems are pharmacologically relevant, often associated with antimicrobial, anti-inflammatory, or kinase-modulating activities .
Properties
Molecular Formula |
C12H10FN3O2S |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-fluoro-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H10FN3O2S/c13-9-4-2-1-3-8(9)11(18)15-7-10(17)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,18)(H,14,16,17) |
InChI Key |
PIZFAYVLCMSMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=NC=CS2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic substitution reaction using 2-fluoroaniline.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures to 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide exhibit promising anticancer activities. The thiazole ring is often associated with enhanced interactions with biological targets, making it a candidate for cancer therapeutics.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that thiazole derivatives can significantly inhibit the proliferation of various cancer cell lines .
- Case Studies : In vitro assays demonstrated that related thiazole compounds effectively inhibited the growth of breast cancer (MCF-7) and colon cancer (HCT116) cells, with IC50 values ranging from 5 to 15 µM compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, specifically targeting enzymes involved in cancer metabolism.
- Target Enzymes : Thiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancerous cells .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis and fungal cell membrane integrity.
Pathways Involved: It inhibits key enzymes, leading to the disruption of essential biological processes in microorganisms, ultimately causing cell death.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is part of a broader class of N-(1,3-thiazol-2-yl)acetamides. Key structural analogs and their differences are summarized below:
Key Observations :
- Formamido vs. Acetamide Linkage: The target compound’s formamido group (CONH) introduces an additional hydrogen-bond donor compared to the simpler CH₂ linkage in analogs like 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide . This may enhance intermolecular interactions in crystal packing or ligand-receptor binding.
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) exhibit extended aromatic systems, which may enhance π-π stacking but reduce conformational flexibility.
Crystallographic and Physicochemical Properties
Crystal structures of related compounds reveal distinct packing patterns influenced by substituents:
Analysis :
- Hydrogen Bonding : All analogs form N–H···N hydrogen bonds, but the target compound’s formamido group may introduce additional N–H···O interactions, altering solubility and stability.
- Melting Points : Halogenated derivatives (e.g., dichloro-substituted) exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
The compound 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a 2-fluorophenyl group attached to a formamido moiety and an N-(1,3-thiazol-2-yl) acetamide segment, which may contribute to its biological activities.
Research indicates that compounds similar to 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity: Many thiazole derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways: Compounds with similar structures can interfere with signaling pathways such as PI3K/Akt or MAPK pathways, leading to altered cell proliferation and survival.
- Antimicrobial Activity: The presence of the thiazole ring is often associated with antimicrobial properties against various pathogens.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide . For instance:
These studies indicate that derivatives exhibit significant cytotoxic effects across various cancer cell lines, suggesting that the compound may possess similar properties.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole-containing compounds. For example, compounds with similar modifications have shown effectiveness against:
- Gram-positive bacteria
- Gram-negative bacteria
These findings suggest that 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide may also exhibit broad-spectrum antimicrobial activity.
Case Studies
- Study on Anticancer Properties: A study published in MDPI explored the anticancer efficacy of thiazole derivatives, revealing significant inhibition of tumor growth in vitro. The study utilized various cancer cell lines including MCF7 and A549, demonstrating IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Evaluation: Another investigation assessed the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated potent inhibitory effects, with some derivatives achieving MIC values lower than those of standard antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. A representative method involves reacting 2-fluorophenylacetic acid derivatives with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions (pH ~8–9) at 273 K. Post-reaction, the crude product is extracted with dichloromethane, washed with NaHCO₃ and brine, and purified via slow evaporation from methanol/acetone (1:1) to yield crystals .
Q. How is the crystal structure of this compound characterized, and what key structural features influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to determine the molecular conformation. Key parameters include:
- Torsional angles : The fluorophenyl and thiazole rings exhibit a dihedral angle of ~61.8°, influencing steric interactions and electronic delocalization .
- Hydrogen bonding : N–H⋯N bonds form inversion dimers (R₂²(8) motif), stabilizing the crystal lattice. H atoms are refined using a riding model with isotropic displacement parameters (Uiso = 1.18–1.22×Ueq of the parent atom) .
Q. What biological activities are associated with thiazole-acetamide derivatives, and how does fluorophenyl substitution modulate these effects?
- Methodological Answer : Thiazole-acetamide analogs are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. Fluorine substitution enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 compared to non-fluorinated analogs).
- Electron-withdrawing effects : Stabilizes hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).
Activity is validated via assays like MIC (Minimum Inhibitory Concentration) for antimicrobial studies or IC₅₀ (Half-Maximal Inhibitory Concentration) in kinase inhibition assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
- Reaction barriers : EDC-mediated coupling energy profiles identify optimal temperatures (273 K) to minimize side reactions.
- Solvent effects : COSMO-RS simulations suggest dichloromethane maximizes carbodiimide activation while minimizing hydrolysis .
Experimental validation uses HPLC-MS to track intermediates and optimize yields.
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer : Contradictions arise due to variations in:
- Assay conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
- Compound purity : Validate via NMR (>95% purity) and HRMS.
- Structural nuances : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) using molecular docking (AutoDock Vina) to assess binding pose discrepancies .
Q. What advanced techniques analyze substituent effects on the compound’s binding interactions?
- Methodological Answer :
- SAR studies : Synthesize derivatives with varied substituents (e.g., Cl, CH₃, OCH₃) on the phenyl ring. Test activity in dose-response assays.
- Crystallographic mapping : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to resolve binding modes.
- MD simulations : Run 100-ns trajectories (AMBER force field) to quantify fluorine’s role in stabilizing π-π interactions with Phe residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
